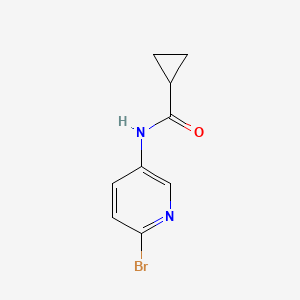

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide typically involves the reaction of 6-bromopyridine-3-amine with cyclopropanecarboxylic acid chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

化学反応の分析

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for constructing complex molecular architectures.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

Example Application:

In a study targeting GSK-3β inhibitors, a bromopyridine intermediate analogous to N-(6-bromopyridin-3-yl)cyclopropanecarboxamide underwent Suzuki coupling with pinacol ester derivatives to introduce substituted aryl groups . This highlights its utility in medicinal chemistry for generating bioactive molecules.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring allows nucleophilic substitution at the bromine position under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium azide (NaN) | DMF, 100°C, 6 hours | 6-Azidopyridin-3-yl derivative |

| Thiophenol (PhSH) | CuI, KCO, DMF | 6-(Phenylthio)pyridin-3-yl derivative |

These reactions are pivotal for introducing amino or sulfur-based functionalities .

Carboxamide Reactivity

The cyclopropane-carboxamide group participates in:

-

Hydrolysis: Under acidic (HCl/HO) or basic (NaOH/EtOH) conditions, yielding cyclopropanecarboxylic acid and 6-bromopyridin-3-amine.

-

Reduction: Using LiAlH to convert the carboxamide to a primary amine.

Comparative Reactivity with Analogues

Structural analogs exhibit differing reactivity based on halogen type or substitution patterns:

Table 2: Halogen-Substituted Analogues

| Compound | Halogen | Reactivity in Cross-Coupling | Bioactivity |

|---|---|---|---|

| N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide | Cl | Lower oxidative addition rate | Reduced enzyme inhibition |

| N-(6-Iodopyridin-3-yl)cyclopropanecarboxamide | I | Faster coupling kinetics | Enhanced binding affinity |

Bromine’s balance of electronegativity and bond strength makes this compound optimal for both synthetic versatility and biological interactions .

Stability and Degradation

The compound is stable under inert atmospheres at 2–8°C but degrades under prolonged UV exposure or strong acidic/basic conditions. Hydrolysis of the carboxamide group is a primary degradation pathway .

科学的研究の応用

Pharmaceutical Development

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide has emerged as a promising lead compound in drug discovery, particularly for developing inhibitors targeting specific enzymes and receptors. The brominated pyridine structure enhances its biological activity, making it suitable for modulating various physiological pathways.

Key Pharmacological Properties

- GSK-3β Inhibition : The compound has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds based on this scaffold exhibit IC50 values as low as 8 nM, indicating strong inhibitory potential against GSK-3β .

- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from degeneration induced by toxic agents, showcasing its potential in neuroprotective therapies .

Biological Research

The compound's ability to interact with biological targets makes it valuable for studying enzyme interactions and signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds helps highlight the unique properties of this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-Bromopyridin-2-YL)cyclopropanecarboxamide | Similar cyclopropane and carboxamide structure | Potentially different biological activity due to substitution |

| N-(6-Chloropyridin-3-YL)cyclopropanecarboxamide | Chlorine instead of bromine on the pyridine ring | May exhibit different reactivity and bioactivity |

| N-(6-Methylpyridin-3-YL)cyclopropanecarboxamide | Methyl substitution instead of bromine | Altered lipophilicity affecting absorption and distribution |

This table illustrates how variations in halogenation patterns can significantly influence the biological activity and pharmacokinetics of similar compounds.

Case Study 1: Neuroprotective Activity

A study demonstrated that this compound effectively reduced neuroinflammation in microglial cells by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in treating neurodegenerative diseases characterized by inflammation .

Case Study 2: GSK-3β Inhibition

In another study, derivatives of this compound were synthesized and evaluated for their GSK-3β inhibitory activity. One derivative exhibited an IC50 value of 70 nM, highlighting the compound's role as a lead candidate for further development in Alzheimer's therapeutics .

作用機序

The mechanism of action of N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .

類似化合物との比較

Similar Compounds

- N-(6-Chloropyridin-3-YL)cyclopropanecarboxamide

- N-(6-Fluoropyridin-3-YL)cyclopropanecarboxamide

- N-(6-Iodopyridin-3-YL)cyclopropanecarboxamide

Uniqueness

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research .

生物活性

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's strain and reactivity.

- Carboxamide Functional Group : Enhances solubility and potential hydrogen bonding.

- Brominated Pyridine Moiety : The presence of bromine at the 6-position of the pyridine ring is crucial for its biological activity.

The molecular formula for this compound is CHBrNO, with a molecular weight of approximately 241.08 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances binding affinity, while the cyclopropane structure may influence the compound's conformational flexibility, allowing it to fit into active sites of target proteins more effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has shown promise in modulating pathways involved in cancer cell proliferation and survival. Its unique structure allows for interactions with biological targets implicated in cancer biology.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce the release of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(5-Bromopyridin-2-YL)cyclopropanecarboxamide | Similar cyclopropane and carboxamide structure but different bromine position | Potentially different biological activity due to substitution |

| N-(6-Chloropyridin-3-YL)cyclopropanecarboxamide | Chlorine instead of bromine on the pyridine ring | May exhibit different reactivity and bioactivity |

| N-(6-Methylpyridin-3-YL)cyclopropanecarboxamide | Methyl substitution instead of bromine | Altered lipophilicity affecting absorption and distribution |

This table illustrates how the halogenation pattern significantly influences the compound's interactions within biological systems, potentially leading to varied therapeutic effects.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit cancer cell lines by inducing apoptosis through caspase activation pathways. This suggests its potential as a lead compound in anticancer drug development.

- Inflammation Models : Research utilizing lipopolysaccharide (LPS)-induced inflammation models showed that treatment with this compound significantly reduced levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), highlighting its anti-inflammatory properties .

- ADME-Tox Studies : Preliminary pharmacokinetic studies indicate high permeability and metabolic stability, along with low cytotoxicity in selected cell lines, suggesting a favorable profile for further development as a therapeutic agent .

特性

IUPAC Name |

N-(6-bromopyridin-3-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-4-3-7(5-11-8)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBJDLGKEHGBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。